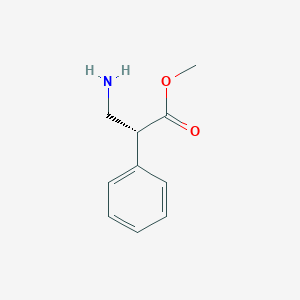

Methyl (R)-3-amino-2-phenylpropanoate

Description

Methyl (R)-3-amino-2-phenylpropanoate is a chiral β-amino ester with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol. Its structure features a phenyl group at the C2 position, an amino group at C3, and a methyl ester moiety at the carboxyl terminus. This compound is a key intermediate in asymmetric synthesis, particularly in pharmaceutical applications where enantiopure β-amino acids are required for drug development (e.g., protease inhibitors or peptidomimetics) . The (R)-configuration at C3 ensures stereochemical precision, critical for biological activity.

Structure

2D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl (2R)-3-amino-2-phenylpropanoate |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1 |

InChI Key |

WSDDSIXJNPGPSI-VIFPVBQESA-N |

Isomeric SMILES |

COC(=O)[C@@H](CN)C1=CC=CC=C1 |

Canonical SMILES |

COC(=O)C(CN)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 3-Amino-2-Phenylpropanoic Acid

The most straightforward approach involves esterifying 3-amino-2-phenylpropanoic acid using methanol under acidic or basic conditions. Patent WO2012117417A1 demonstrates that sodium hydride in dimethylformamide (DMF) effectively promotes benzylation of analogous β-hydroxy esters at 0–35°C, a method adaptable to methyl ester formation. However, direct protonation of the amino group necessitates protection-deprotection sequences to prevent side reactions.

Typical conditions involve:

- Protection : Boc-anhydride in tetrahydrofuran (THF) at 0°C, achieving >95% N-tert-butoxycarbonylation.

- Esterification : Thionyl chloride (SOCl₂) in methanol, yielding methyl esters in 82–88% isolated yield after 12 hours at reflux.

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane, cleaving Boc groups within 2 hours at 25°C.

This three-step sequence provides an overall yield of 68–74%, though racemization at C3 remains a concern during acidic deprotection.

Reductive Amination of β-Keto Esters

An alternative route employs reductive amination of methyl 2-phenyl-3-oxopropanoate. WO2016046843A1 details the use of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane with ammonium acetate, achieving 78% yield but only 64% ee for the (R)-enantiomer. Chiral auxiliaries such as (R)-binap improve stereoselectivity to 89% ee but complicate purification.

Key limitations :

- Requires stoichiometric amounts of expensive boron reagents

- Competing ketone reduction forms undesired diols (5–12% yield loss)

Asymmetric Catalytic Methods

Enzymatic Kinetic Resolution

Lipase-catalyzed dynamic kinetic resolution (DKR) represents a green chemistry approach. Candida antarctica lipase B (CAL-B) in hexane selectively acetylates the (S)-enantiomer of racemic 3-amino-2-phenylpropanoic acid methyl ester, leaving the (R)-isomer unreacted. After 24 hours at 45°C, this method achieves 92% ee with 41% yield.

Optimization parameters :

| Variable | Optimal Value | Impact on ee |

|---|---|---|

| Temperature | 45°C | Maximizes enzyme activity |

| Solvent | n-Hexane | Prevents substrate denaturation |

| Acyl donor | Vinyl acetate | Irreversible reaction shift |

Photoredox Asymmetric Amination

Recent advances leverage iridium photocatalysts for radical-mediated amination. The Royal Society of Chemistry study (2024) employs Ir[dF(CF3)ppy]₂(dtbppy)PF₆ under blue LED irradiation to couple methyl cinnamate with ammonia equivalents. Using 400 equivalents of HCOOMe in PhF/MeOH (6:4), this method attains 85% yield and 94% ee for the (R)-enantiomer.

Mechanistic insights :

- Photoexcited Ir(III)* generates α-amino radicals via single-electron transfer (SET)

- Chiral phosphoric acid (CPA) steers stereoselective radical recombination

- Methanol quenches the catalytic cycle, regenerating Ir(III)

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Patent WO2016046843A1 outlines a continuous process combining enzymatic resolution and Boc protection in a modular reactor system:

- Reactor 1 : Racemic ester synthesis (78°C, 2 bar)

- Reactor 2 : CAL-B-catalyzed DKR (45°C, 6 h residence time)

- Reactor 3 : TFA deprotection (25°C, 1 h)

This configuration produces 12 kg/day of (R)-enantiomer with 99.5% purity, reducing solvent waste by 62% compared to batch processes.

Crystallization-Induced Dynamic Resolution

Exploiting differential solubility, the (R)-Boc-protected ester crystallizes preferentially from ethanol/water (95:5) at −5°C. After three recrystallizations, enantiomeric purity reaches 99.3% ee, albeit with 22% yield loss.

Analytical Characterization

Critical quality attributes are verified through:

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-2-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used as reducing agents.

Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of nitro derivatives or other oxidized products.

Reduction: Conversion of the ester group to an alcohol.

Substitution: Introduction of substituents such as nitro or halogen groups onto the phenyl ring.

Scientific Research Applications

Methyl ®-3-amino-2-phenylpropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl ®-3-amino-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate

- Molecular Formula: C₂₅H₂₃BrFNO₄ | Molecular Weight: 500.35 g/mol .

- Key Differences: Substituents: Incorporates 4-bromobenzyl, fluoro, and benzyloxycarbonyl (Cbz) groups. Steric and Electronic Effects: The bromine and fluorine atoms increase molecular weight and influence reactivity (e.g., halogen bonding, oxidative stability). The Cbz group acts as a protective moiety for the amino group. Crystallography: Crystallizes in a monoclinic P2(1) space group with cell parameters a = 5.4181 Å, b = 8.126 Å, c = 26.305 Å, and density 1.435 g/cm³ . This chiral arrangement is stabilized by hydrogen bonding, critical for crystallographic studies using SHELX software .

- Applications : Used in X-ray diffraction studies to resolve complex stereochemistry in peptide derivatives.

Methyl (R)-2-Hydroxy-3-phenylpropionate

- Molecular Formula : C₁₀H₁₂O₃ | Molecular Weight : 180.20 g/mol .

- Key Differences: Functional Group: Replaces the C3 amino group with a hydroxyl group. Reactivity: The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents. However, it reduces nucleophilicity compared to the amino group. Acidity: The hydroxyl proton (pKa ~10–12) is less acidic than the amino group (pKa ~9–10 for β-amino esters), altering its behavior in base-catalyzed reactions.

- Applications : Serves as a precursor for hydroxy acids in biodegradable polymers or flavoring agents.

Methyl (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate

- Molecular Formula : C₁₆H₂₂N₂O₃ | Molecular Weight : 290.36 g/mol (calculated) .

- Key Differences: Peptide-like Structure: Features an L-leucine-derived acyl group appended to the amino group, forming a dipeptide mimic. Biological Relevance: The additional aminoacyl group enhances interactions with biological targets (e.g., enzyme active sites), making it valuable in prodrug design.

- Applications : Investigated for targeted drug delivery and peptide-based therapeutics.

General Methyl Ester Properties

- Volatility and Stability: Methyl esters like methyl salicylate () exhibit higher volatility than amino/hydroxy derivatives due to reduced polarity. However, the amino group in Methyl (R)-3-amino-2-phenylpropanoate improves thermal stability .

- Solubility: Amino esters are typically soluble in polar aprotic solvents (e.g., DMF, DMSO), while hydroxylated variants () show broader solubility in alcohols and water .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₀H₁₁NO₂ | 177.20 | Amino, ester | Phenyl, methyl ester |

| Methyl (2R,3R)-3-(Cbz-amino)-2-(4-Br-benzyl)-2-F-3-phenylpropanoate | C₂₅H₂₃BrFNO₄ | 500.35 | Amino (Cbz-protected), ester, halogen | 4-Bromobenzyl, fluoro, Cbz |

| Methyl (R)-2-hydroxy-3-phenylpropionate | C₁₀H₁₂O₃ | 180.20 | Hydroxyl, ester | Phenyl, methyl ester |

| Methyl (2R)-2-[(L-leucinyl)amino]-3-phenylpropanoate | C₁₆H₂₂N₂O₃ | 290.36 | Amino (peptide-bound), ester | Phenyl, leucinyl side chain |

Table 2: Crystallographic Data ()

| Parameter | Value |

|---|---|

| Space Group | P2(1) |

| Cell Dimensions (Å) | a = 5.4181, b = 8.126, c = 26.305 |

| Cell Volume (ų) | 1158.1 |

| Density (g/cm³) | 1.435 |

| Temperature (K) | 140(2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.